molecular formula C14H28N2O B4976945 3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide

3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide

Cat. No.: B4976945
M. Wt: 240.38 g/mol
InChI Key: OCKIXWYYYUFPSQ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide is an organic compound characterized by a cyclohexyl group attached to a propanamide backbone, with a dimethylamino propyl side chain

Properties

IUPAC Name

3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-16(2)12-6-11-15-14(17)10-9-13-7-4-3-5-8-13/h13H,3-12H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIXWYYYUFPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide typically involves the following steps:

    Starting Materials: Cyclohexylamine, 3-dimethylaminopropyl chloride, and propanoyl chloride.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, facilitating binding to biological targets. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-[3-(methylamino)propyl]propanamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    3-cyclohexyl-N-[3-(ethylamino)propyl]propanamide: Contains an ethylamino group, offering different steric and electronic properties.

    3-cyclohexyl-N-[3-(propylamino)propyl]propanamide: Features a propylamino group, which may affect its binding affinity and pharmacological profile.

Uniqueness

The presence of the dimethylamino group in 3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide provides unique steric and electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

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